
2'-Deoxy-N-(4-nitrobenzoyl)adenosine
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Overview
Description
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-nitrobenzamide is a complex organic compound that features a purine base linked to a tetrahydrofuran ring and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-nitrobenzamide typically involves multiple steps. One common approach starts with the preparation of the purine base, which is then linked to the tetrahydrofuran ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The N-(4-nitrobenzoyl) group is susceptible to hydrolysis under acidic or alkaline conditions:
Condition | Reaction Pathway | Products | Notes |
---|---|---|---|
0.1M HCl, 80°C, 2h | Acid-catalyzed hydrolysis of amide bond | 2'-Deoxyadenosine + 4-nitrobenzoic acid | Complete cleavage observed |
0.1M NaOH, 25°C, 6h | Base-induced saponification | 2'-Deoxyadenosine + 4-nitrobenzoate | Slower kinetics than acid route |
Nitro Group Reduction
The 4-nitrobenzoyl substituent can be reduced to an amine using catalytic hydrogenation:
Reagents | Conditions | Product | Yield | Application |
---|---|---|---|---|
H₂ (1 atm), 10% Pd/C, EtOH | 25°C, 12h | 2'-Deoxy-N-(4-aminobenzoyl)adenosine | 85% | Prodrug synthesis |
This reaction retains the adenine-deoxyribose backbone while modifying the electronic properties of the benzoyl group.
Stability Under Enzymatic Conditions
In polymerase assays, 2'-deoxy-N-(4-nitrobenzoyl)adenosine derivatives exhibit stability but inhibit DNA elongation:
Enzyme | Activity | Termination Efficiency | Reference |
---|---|---|---|
Klenow fragment (exo⁻) | Competes with natural dATP incorporation | 40% ± 5% | |
Taq DNA polymerase | Partial chain termination at modified sites | 25% ± 3% |
Photochemical Reactivity
The 4-nitrobenzoyl group enables light-sensitive applications. Under UV irradiation (365 nm), the compound undergoes photolysis, releasing 2'-deoxyadenosine. This property is exploited in photolithographic DNA synthesis and controlled release systems.
Critical Analysis of Reactivity
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Steric Effects : The bulky 4-nitrobenzoyl group hinders rotation around the C-N bond, stabilizing specific conformations in solution.
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Electronic Effects : The nitro group withdraws electron density, increasing the electrophilicity of adjacent positions and facilitating nucleophilic attacks .
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Biocompatibility : While stable in short-term biochemical assays, prolonged exposure to cellular reductases may lead to nitro group reduction in vivo.
Scientific Research Applications
Chemical Properties and Structure
2'-Deoxy-N-(4-nitrobenzoyl)adenosine has the molecular formula C17H16N6O6 and is classified as a modified adenosine analog. The presence of the 4-nitrobenzoyl group enhances its chemical properties, making it an interesting candidate for various applications in medicinal chemistry and biochemistry .
Pharmaceutical Applications
One of the primary areas of interest for this compound is its potential as an antiviral agent. The compound has been studied for its efficacy against several viral infections, including those caused by human immunodeficiency virus (HIV) and hepatitis viruses. Research indicates that similar nucleoside derivatives can inhibit viral replication by interfering with nucleic acid synthesis, thus providing a framework for developing new antiviral therapies .
Biochemical Research Applications
In addition to its pharmaceutical potential, this compound serves as a valuable tool in biochemical research. Its unique structure allows it to function as a substrate or inhibitor in various enzymatic reactions, particularly those involving kinases and other nucleotide-modifying enzymes.
Case Studies and Experimental Findings
- Inhibition Studies : In vitro studies have shown that derivatives of 2'-deoxyadenosine can act as potent inhibitors of specific kinases involved in cell signaling pathways. This inhibition can be quantitatively assessed using biochemical assays to measure enzyme activity in the presence of the compound.
- Nucleic Acid Interactions : Research has demonstrated that this compound can form stable complexes with DNA and RNA, affecting their stability and functionality. This property is particularly useful in studying nucleic acid interactions and developing new methods for gene regulation or delivery systems .
Mechanism of Action
The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The purine base can intercalate with nucleic acids, disrupting their normal function. Additionally, the nitrobenzamide group may interact with enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
What sets N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-nitrobenzamide apart is its unique combination of a purine base, tetrahydrofuran ring, and nitrobenzamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2'-Deoxy-N-(4-nitrobenzoyl)adenosine, a modified nucleoside, is characterized by the attachment of a 4-nitrobenzoyl group to the nitrogen atom of the adenine base. This structural modification enhances its chemical properties and biological activities, making it a subject of significant research interest, particularly in the fields of virology and oncology.
The presence of the nitrobenzoyl group allows this compound to engage in various chemical reactions, including acylation and hydrolysis. Under acidic or basic conditions, it can hydrolyze to release 4-nitrobenzoic acid and regenerate 2'-deoxyadenosine. These reactions are crucial for its potential applications in synthetic organic chemistry and drug development.
Biological Activities
Research indicates that this compound exhibits potential antiviral and anticancer properties. The nitro group may enhance its interactions with biological targets, possibly increasing its efficacy in inhibiting viral replication and cancer cell proliferation.
Anticancer Activity
In vitro studies have indicated that compounds structurally similar to this compound can inhibit DNA polymerases and other nucleic acid-modifying enzymes. This inhibition is vital for cancer therapeutics as it can lead to reduced proliferation of cancer cells. Notably, some derivatives have shown selective cytotoxicity towards cancer cell lines while sparing normal cells.
Case Studies and Research Findings
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Anticancer Efficacy : A study evaluating nucleoside analogs found that certain modifications led to increased cytotoxicity against prostate cancer cell lines (LNCaP and PC-3). The analogs exhibited IC50 values indicating significant potency against these cell lines, suggesting that similar effects may be observed with this compound.
Cell Line Compound IC50 (µM) LNCaP Nucleoside Analog 10.20 PC-3 Nucleoside Analog 3.29 - Mechanistic Studies : Molecular docking studies have been conducted on related compounds to assess their binding affinities to key enzymes involved in nucleic acid metabolism. Such studies suggest that this compound may interact similarly with these targets, potentially leading to effective inhibition of tumor growth.
Q & A
Q. Basic Synthesis
Q: How is 2'-Deoxy-N-(4-nitrobenzoyl)adenosine synthesized, and what key reaction conditions ensure successful acylation of the exocyclic amine? A: The synthesis involves reacting 2'-deoxyadenosine with 4-nitrobenzoyl chloride in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to promote N-acylation. Critical steps include:
- Protecting the 5'- and 3'-hydroxyl groups of the ribose moiety with trityl groups to prevent O-acylation byproducts.
- Stirring at room temperature for 30 minutes, followed by quenching with dilute HCl (4 M) to protonate unreacted base.
- Purification via recrystallization or silica gel chromatography. Confirm structure using ¹H NMR (aromatic protons at δ 8.2–8.4 ppm) and LC-MS (expected [M+H]⁺) .
Q. Advanced Synthesis
Q: What strategies mitigate competing O-acylation versus N-acylation during synthesis? A: To achieve regioselective N-acylation:
- Use bulky protecting groups (e.g., trityl) on the ribose hydroxyls to sterically hinder O-acylation.
- Employ mild bases like DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the exocyclic amine.
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via flash chromatography. Post-reaction deprotection with 0.1 M HCl in dioxane ensures removal of acid-labile groups without degrading the nitrobenzoyl moiety .
Q. Basic Characterization
Q: Which spectroscopic and chromatographic methods confirm the identity and purity of this compound? A: Essential techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ 8.2–8.4 ppm) and carbonyl carbons (~170 ppm) confirm the nitrobenzoyl group.
- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm mass error.
- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient: 5%–70% acetonitrile over 20 min) to assess purity (>95%). Retention time should match standards like 2'-deoxyadenosine derivatives .
Q. Advanced Characterization
Q: How can researchers resolve discrepancies in reported melting points or solubility data? A: Discrepancies often arise from polymorphs or residual solvents. To address:
- Recrystallize from ethanol or DCM/hexane and characterize polymorphs via X-ray powder diffraction (XRPD).
- Conduct thermogravimetric analysis (TGA) to detect solvent retention.
- Standardize solubility tests in pH 1.2–7.4 buffers at 25°C, using UV-Vis (λmax ~260 nm) for quantification. Compare with analogs like Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside (solubility ~2 mg/mL in PBS) .
Q. Stability Studies
Q: What experimental designs assess the hydrolytic stability of the 4-nitrobenzoyl group in aqueous buffers? A: Design:
- Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C.
- Withdraw aliquots at 0, 24, 48, and 72 hours; quench with 0.1% formic acid.
- Analyze via HPLC to quantify parent compound degradation.
- Use LC-MS/MS to identify hydrolysis products (e.g., free adenosine). Compare kinetics with N-(4-nitrobenzoyl)glycine (t½ ~12 h at pH 7.4) .
Q. ADMET Profiling
Q: Which in vitro assays evaluate metabolic stability and transporter interactions? A: Critical assays:
- Microsomal stability : Human liver microsomes + NADPH; measure t½ using LC-MS/MS.
- Caco-2 permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability).
- P-gp efflux : MDCK-MDR1 cells; efflux ratio >2 suggests P-gp substrate.
- Predict logP and pKa using ACD/Labs software (analogous to ’s methods for benzoic acid derivatives) .
Q. Data Contradictions
Q: How should researchers address conflicting reports on biological activity in enzyme inhibition assays? A: To resolve contradictions:
- Standardize assay conditions (e.g., ATP concentration, enzyme source).
- Use radiometric assays ([γ-³²P]ATP) to avoid UV interference from the nitro group.
- Validate with surface plasmon resonance (SPR) for binding kinetics.
- Cross-reference structural analogs (e.g., 2'-deoxy-N-trifluoroacetyladenosine in ) to identify substituent effects .
Q. Advanced Data Analysis
Q: How can researchers analyze contradictory cytotoxicity data across cell lines? A: Strategies include:
- Test the compound in isogenic cell lines (wild-type vs. DNA repair-deficient) to identify mechanism-specific toxicity.
- Perform metabolomic profiling to detect cell line-specific metabolic activation (e.g., nitroreductase activity).
- Use RNA-seq to correlate cytotoxicity with expression of adenosine receptor subtypes (e.g., A2A) .
Properties
CAS No. |
90335-45-8 |
---|---|
Molecular Formula |
C17H16N6O6 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H16N6O6/c24-6-12-11(25)5-13(29-12)22-8-20-14-15(18-7-19-16(14)22)21-17(26)9-1-3-10(4-2-9)23(27)28/h1-4,7-8,11-13,24-25H,5-6H2,(H,18,19,21,26)/t11-,12+,13+/m0/s1 |
InChI Key |
YHVXBEVXKRIKOC-YNEHKIRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CO)O |
Origin of Product |
United States |
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